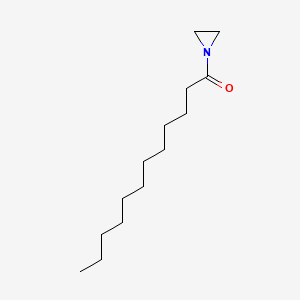
Aziridine, 1-lauroyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.
Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride
Industrial Production Methods
Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.
Major Products Formed
Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Aziridine N-oxides are the primary products.
Reduction: The primary products are amines.
Aplicaciones Científicas De Investigación
Aziridine, 1-lauroyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .
Comparación Con Compuestos Similares
Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:
Aziridine: The parent compound, aziridine, is less lipophilic and has different reactivity compared to aziridine, 1-lauroyl-.
Ethylene Oxide: A three-membered oxygen-containing heterocycle, ethylene oxide, is less reactive than aziridines but is widely used in industrial applications.
Conclusion
Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Propiedades
Número CAS |
48163-10-6 |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
1-(aziridin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3 |
Clave InChI |
XLOMPIAMFZQSFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
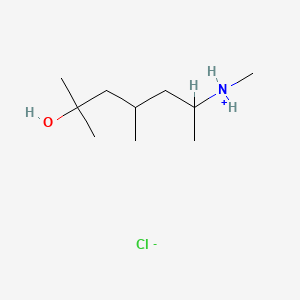


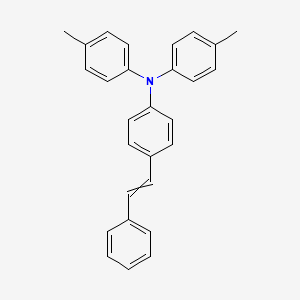
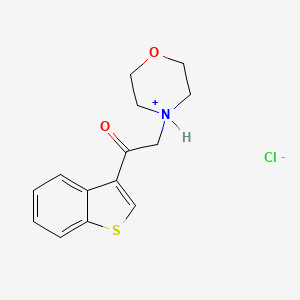
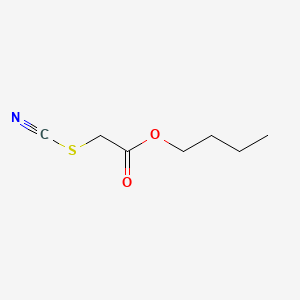
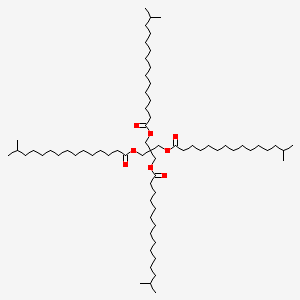

![3-[2-(2-Heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy]propionic acid](/img/structure/B13769543.png)
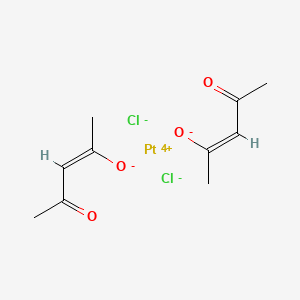
![Chromium(3+);[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B13769563.png)

